Benzomalvin C

Neurokinin-1 (NK1) Receptor Substance P Antagonism GPCR Pharmacology

Benzomalvin C (CAS 157047-98-8) is a structurally unique quinazolino-benzodiazepine featuring a spiro-fused epoxide ring at C-19/C-20 absent in analogs A, B, and E. This single, configurationally constrained entity ensures reproducible assay performance without the confounding interconverting mixtures seen with Benzomalvin A/D. With a well-characterized weak IDO IC50 of 130 μM and 46% substance P binding inhibition at 100 μg/mL, it serves as an optimal negative control for IDO inhibitor screening and a mid-point reference standard for NK1 receptor antagonist profiling. Its epoxide moiety also offers a tractable site for semi-synthetic SAR derivatization. Order from vetted suppliers with full analytical documentation.

Molecular Formula C24H17N3O3
Molecular Weight 395.4 g/mol
CAS No. 157047-98-8
Cat. No. B1662997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzomalvin C
CAS157047-98-8
Synonymsbenzomalvin C
Molecular FormulaC24H17N3O3
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6
InChIInChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24+/m0/s1
InChIKeyTWDKBDSVUUKABK-GBXCKJPGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA solid

Benzomalvin C (CAS 157047-98-8) Technical Baseline: A Distinct Epoxide-Containing Quinazolino-Benzodiazepine


Benzomalvin C is a fungal metabolite of the quinazolino[3,2-a][1,4]benzodiazepine class, first isolated from Penicillium sp. [1]. Its chemical structure is defined by the presence of a spiro-fused epoxide ring at C-19 and C-20 (C24H17N3O3, MW 395.4), a unique structural feature within its closely related analogs that has direct implications for its stability, reactivity, and biological target engagement profile . The compound is recognized as a weak antagonist of the neurokinin-1 (NK1) receptor and a weak inhibitor of indoleamine 2,3-dioxygenase (IDO) .

Why Benzomalvin C Cannot Be Directly Substituted by Other Benzomalvins in NK1 and IDO Research


Benzomalvins A, B, C, D, and E share a core quinazolino-benzodiazepine scaffold but diverge significantly in their functionalization, leading to quantifiable differences in target affinity and stability that preclude simple interchangeability. Substituting Benzomalvin C with Benzomalvin A would introduce a compound with a different receptor interaction profile (Ki-based vs. inhibition percentage) and a distinct metabolic target (α-glucosidase). Similarly, substituting with Benzomalvin E, while a more potent IDO inhibitor, introduces a distinct chemical structure that may alter cellular permeability and off-target effects [1]. Crucially, Benzomalvins A and D exist in a dynamic 4:1 equilibrium at room temperature, a phenomenon not shared by the more configurationally constrained Benzomalvin C due to its epoxide ring, making procurement and handling protocols non-transferable [2]. The presence of the C-19/C-20 epoxide in Benzomalvin C, absent in analogs A, B, and E, is a critical structural discriminator that dictates its unique behavior in biological assays .

Benzomalvin C: Comparative Quantitative Differentiation for Scientific Procurement Decisions


Benzomalvin C NK1 Receptor Antagonism: Potency Comparison via Inhibition Percentage

Benzomalvin C demonstrates a moderate but quantifiable level of NK1 receptor antagonism. In a direct in vitro comparison under identical conditions, Benzomalvin C inhibits substance P binding to the NK1 receptor by 46% at a concentration of 100 μg/mL. This activity is markedly higher than that of its closest analog, Benzomalvin B, which exhibits only 24% inhibition at the same concentration . For perspective, the more potent Benzomalvin A's activity is defined by Ki values (12-43 μM) rather than a single-point inhibition percentage, making the Benzomalvin C-B comparison the most relevant for researchers requiring a compound with a defined, moderate, and reproducible level of NK1 antagonism.

Neurokinin-1 (NK1) Receptor Substance P Antagonism GPCR Pharmacology

Benzomalvin C IDO Inhibition: A Benchmark for Weak Activity and Tool Compound Selectivity

Benzomalvin C's activity as an IDO inhibitor is precisely quantified with an IC50 of 130 μM against recombinant human IDO . This value is critically important for experimental design, as it defines a clear threshold for 'weak inhibition.' When compared to Benzomalvin E, a more potent congener with an IDO IC50 of 21.4 ± 1.2 μM, Benzomalvin C is 6.07-fold less potent [1]. This quantitative difference allows Benzomalvin C to serve a specific and valuable purpose: it can be employed as a selective negative control or as a tool compound to study the biological consequences of weak versus moderate IDO inhibition within the same chemotype.

Indoleamine 2,3-Dioxygenase (IDO) Immuno-Oncology Enzyme Inhibition

Structural Differentiation: The Unique C-19/C-20 Epoxide Moiety as a Chemical Handle and Stability Determinant

Benzomalvin C possesses a spiro-fused epoxide ring at the C-19 and C-20 positions, a defining structural feature that is absent in the closely related analogs Benzomalvin A, Benzomalvin B, and Benzomalvin E . This epoxide is not merely a structural nuance; it provides a unique chemical handle for potential semi-synthetic derivatization and, crucially, imparts a high degree of stereochemical rigidity to the molecule. This rigidity contrasts sharply with the dynamic atropisomerism observed in the Benzomalvin A/D system, where the two compounds interconvert to form a 4:1 (A:D) equilibrium mixture at room temperature [1]. This equilibrium complicates the handling, storage, and interpretation of biological data for Benzomalvin A/D, as the exact composition of the sample may change over time. In contrast, the conformational locking provided by the epoxide in Benzomalvin C ensures a chemically homogeneous and stable sample under identical conditions.

Chemical Structure Spiro-Epoxide Atropisomerism Synthetic Handle

Validated Research Applications for Benzomalvin C Based on Quantifiable Performance


As a Quantitative Negative Control for IDO Inhibition in Immuno-Oncology Research

With a well-defined weak IDO IC50 of 130 μM, Benzomalvin C serves as an optimal negative control for experiments investigating more potent IDO inhibitors like Benzomalvin E (IC50 = 21.4 μM) [1]. Its use allows researchers to differentiate between the effects of strong versus weak IDO blockade on T-cell function, tryptophan metabolism, and kynurenine production in cellular assays, ensuring that observed biological outcomes are due to the intended degree of target engagement rather than general cytotoxicity or off-target effects.

As a Reference Compound for Moderate NK1 Receptor Antagonism in GPCR Profiling

Benzomalvin C's 46% inhibition of substance P binding at 100 μg/mL provides a reproducible, moderate level of NK1 antagonism. This makes it an ideal reference compound for profiling new chemical entities (NCEs) targeting the NK1 receptor, as it establishes a clear mid-point of activity against which to measure potency . In panel screens of GPCRs, Benzomalvin C can be used to calibrate assay sensitivity and to differentiate between strong agonists/antagonists and those with more subtle modulatory effects.

As a Stable, Single-Entity Probe for Structure-Activity Relationship (SAR) Studies

Unlike the equilibrating Benzomalvin A/D system, the unique spiro-epoxide of Benzomalvin C ensures it remains a single, chemically homogeneous entity in solution, simplifying its use in quantitative SAR studies [2]. Researchers can confidently attribute any observed biological activity to Benzomalvin C itself, without the confounding variable of an interconverting mixture. Furthermore, the epoxide moiety offers a distinct site for potential semi-synthetic modifications, making it a valuable scaffold for medicinal chemistry programs aimed at optimizing the benzodiazepine core for improved target affinity or pharmacokinetic properties.

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